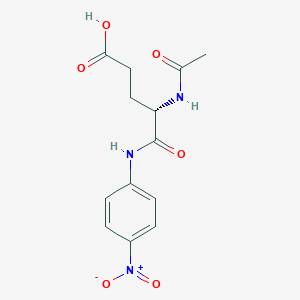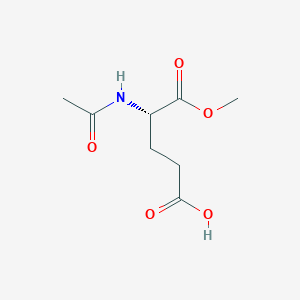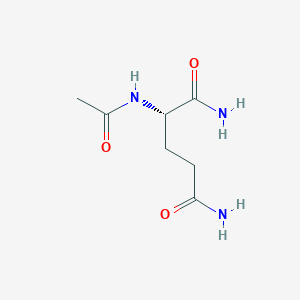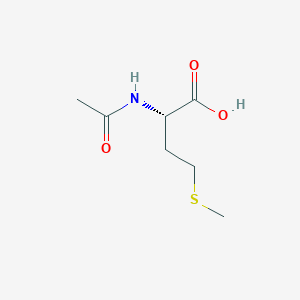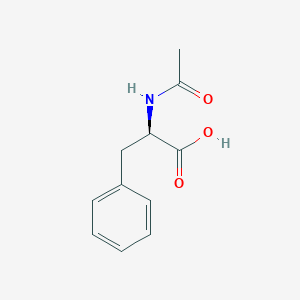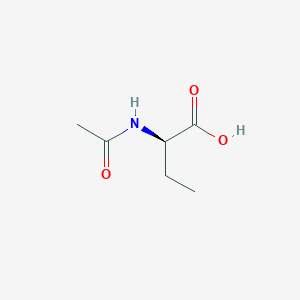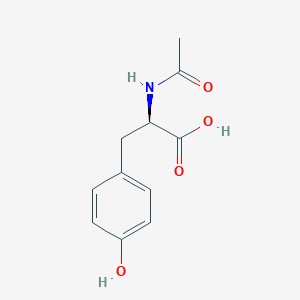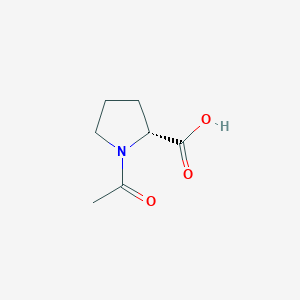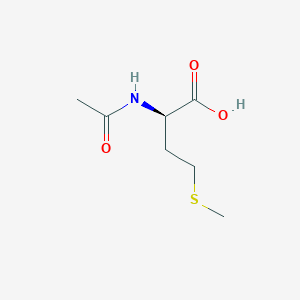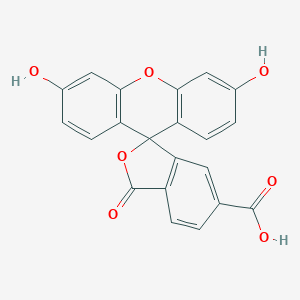
6-カルボキシフルオレセイン
概要
説明
6-カルボキシフルオレセインは、495 nmの吸収波長と517 nmの蛍光波長を持つ蛍光色素です 。これはフルオレセインの誘導体であり、フルオレセイン分子にカルボキシル基が添加されています。 この化合物は、核酸の配列決定やヌクレオチドの標識など、さまざまな科学的用途においてトレーサー剤として広く使用されています 。
2. 製法
合成経路と反応条件
6-カルボキシフルオレセインの合成は、通常、フルオレセインとカルボキシル化剤の反応を含みます。 一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、フルオレセインをクロロ酢酸と反応させてカルボキシル基を導入することです 。反応は還流条件下で行われ、生成物は再結晶によって精製されます。
工業生産方法
6-カルボキシフルオレセインの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高純度の試薬と制御された反応条件を使用して、高品質の6-カルボキシフルオレセインを製造することが含まれます。 次に、生成物は、高性能液体クロマトグラフィー(HPLC)や質量分析などの厳格な品質管理手順によって、純度と同一性を確認されます 。
科学的研究の応用
6-Carboxyfluorescein has a wide range of applications in scientific research:
作用機序
6-カルボキシフルオレセインの作用機序は、特定の波長の光にさらされると蛍光を発する能力を含みます。カルボキシル基は水溶液中での溶解度を高め、生物学的用途に適しています。 この化合物は、さまざまな生体分子に組み込むことができ、さまざまな生物系におけるこれらの分子の追跡と可視化を可能にします 。
6. 類似の化合物との比較
類似の化合物
5-カルボキシフルオレセイン: 同様の蛍光特性を持つ、カルボキシフルオレセインの別の異性体ですが、構造配置が異なります。
フルオレセイン: カルボキシル基を持たない親化合物。
カルボキシフルオレセインジアセテートスクシンイミジルエステル: 細胞追跡目的で使用される誘導体.
独自性
6-カルボキシフルオレセインは、蛍光ベースの用途に非常に適した特定の吸収波長と蛍光波長を持つため、独特です。 カルボキシル基は溶解度と反応性を高め、幅広い化学的修飾と用途を可能にします 。
Safety and Hazards
6-Carboxyfluorescein may cause serious eye irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling 6-Carboxyfluorescein .
将来の方向性
The synthesis method of 6-Carboxyfluorescein has been applied to the development of a new type of mixed fluorescein derivatives of 5-carboxyfluorescein . This approach, applicable to a range of fluorescein derivatives, directly produces chromophores suitable for conjugation and use as imaging probes . This suggests potential future directions in the development of new fluorescent dyes and imaging probes.
生化学分析
Biochemical Properties
6-Carboxyfluorescein has a pKa of 6.5 and can be used as a pH sensor . It is also used as a tracer dye . The dye is membrane-impermeant and can be loaded into cells by microinjection or scrape loading . It can be incorporated into liposomes, allowing for the tracking of liposomes as they pass through the body .
Cellular Effects
6-Carboxyfluorescein has been used to track division of cells . It is also used in the sequencing of nucleic acids and in the labeling of nucleotides . In addition, it has been used to monitor and control pH for large droplet populations during long-term incubation .
Molecular Mechanism
The fluorescence of 6-Carboxyfluorescein is determined by the xanthene moiety . It has two wavelengths for maximum absorbance (465 and 490nm). Its fluorescence emission, at 515nm (max.), increases as a function of pH in the physiological range of 6-7.4 .
Temporal Effects in Laboratory Settings
Despite the structure similarities of fluorescein isomers (5-FAM and 6-FAM), different photophysical behavior was observed for the corresponding bifluorophores . The luminescence quantum yield of (6-FAM)2 in a buffer solution with pH 8.5 is 2.4 times lower than for (5-FAM)2 .
Metabolic Pathways
6-Carboxyfluorescein is involved in various metabolic pathways. It is used as a pH sensor and a tracer dye, indicating its involvement in cellular metabolism
Transport and Distribution
6-Carboxyfluorescein can be loaded into cells by microinjection or scrape loading . It can also be incorporated into liposomes, allowing for the tracking of liposomes as they pass through the body . The transport and distribution of 6-Carboxyfluorescein within cells and tissues are likely to be influenced by these processes.
Subcellular Localization
Given its use as a tracer dye and its ability to be loaded into cells and liposomes, it is likely that it can be found in various subcellular locations
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxyfluorescein typically involves the reaction of fluorescein with a carboxylating agent. One common method is the reaction of fluorescein with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the carboxyl group . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of 6-Carboxyfluorescein follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of high-quality 6-Carboxyfluorescein. The product is then subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .
化学反応の分析
反応の種類
6-カルボキシフルオレセインは、以下を含むさまざまな化学反応を起こします。
酸化: キノン誘導体を形成するために酸化することができます。
還元: 還元反応によってフルオレセインに戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物
酸化: キノン誘導体。
還元: フルオレセイン。
4. 科学研究における用途
6-カルボキシフルオレセインは、科学研究で幅広い用途があります。
類似化合物との比較
Similar Compounds
5-Carboxyfluorescein: Another isomer of carboxyfluorescein with similar fluorescent properties but different structural arrangement.
Fluorescein: The parent compound without the carboxyl group.
Carboxyfluorescein diacetate succinimidyl ester: A derivative used for cell tracing purposes.
Uniqueness
6-Carboxyfluorescein is unique due to its specific absorption and emission wavelengths, which make it highly suitable for fluorescence-based applications. Its carboxyl group enhances its solubility and reactivity, allowing for a wide range of chemical modifications and applications .
特性
IUPAC Name |
3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21/h1-9,22-23H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTDTCNHAFUJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062965 | |
| Record name | 6-Carboxyfluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3301-79-9 | |
| Record name | 6-Carboxyfluorescein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3301-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Carboxyfluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3',6'-dihydroxy-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Carboxyfluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Carboxyfluorescein | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHJ853P6SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Carboxyfluorescein function as a pH indicator?
A: 6-CF exhibits pH-dependent fluorescence. Its fluorescence intensity changes in response to varying pH levels, allowing researchers to monitor and measure pH changes within cells, organelles like vacuoles [], and other biological systems. This property makes 6-CF valuable for studying cellular processes involving pH fluctuations.
Q2: Can 6-CF be used to study membrane permeability?
A: Yes, 6-CF's ability to fluoresce upon release from liposomes and other membrane-enclosed structures makes it a useful tool for investigating membrane permeability. Studies have used 6-CF efflux to investigate the effects of peptides like magainin 2 amide on membrane stability and to characterize the permeability properties of gap junctions formed by connexin45 [, ].
Q3: How is 6-CF used to track cellular pathways?
A: Researchers have employed 6-CF to delineate potential cellular pathways for photosynthate transfer in developing wheat grains. By introducing 6-CF and its membrane-permeant precursor, 6-carboxyfluorescein diacetate (CFDA), researchers can track the movement of these fluorescent tracers through different cellular compartments [].
Q4: What is the molecular formula and weight of 6-Carboxyfluorescein?
A: 6-Carboxyfluorescein has the molecular formula C21H12O7 and a molecular weight of 376.32 g/mol. [, ]
Q5: Is there a way to differentiate between the 5- and 6-isomers of carboxyfluorescein?
A: Yes, the 5- and 6-isomers of carboxyfluorescein can be separated and distinguished through techniques like column chromatography and recrystallization. Their dipivalate derivatives and diisopropylamine salts show different properties that enable their separation [, ].
Q6: Does the performance of 6-CF as a fluorescent probe vary with temperature?
A: Yes, the rate of 6-CF efflux from lipid vesicles demonstrates a significant dependence on temperature, as well as on phospholipid acyl chain composition and the nature of co-trapped counterions []. This highlights the importance of controlling temperature and other experimental parameters when using 6-CF in membrane permeability studies.
Q7: How does cholesterol content affect liposome stability when studied with 6-CF?
A: Research shows that liposomal stability, as measured by 6-CF retention, is significantly influenced by cholesterol content. Cholesterol-rich liposomes exhibit enhanced stability in vivo and in vitro compared to cholesterol-poor or cholesterol-free liposomes [].
Q8: Can 6-CF be used in real-time PCR for genotyping?
A: Absolutely, 6-CF is frequently used as a reporter dye in allele-specific probes for real-time PCR. This allows for the detection and differentiation of genotypes, such as wild-type, mutant, and heterozygous, by monitoring the fluorescence signal during PCR amplification [].
Q9: How does the fluorescence of 6-CF change when it interacts with silver nanoparticles?
A: The fluorescence of 6-CF is notably enhanced in the presence of silver nanoparticles. Studies have observed a greater increase in emission intensity compared to excitation intensity, suggesting a potential application of this interaction in enhancing the sensitivity of fluorescence-based detection methods [].
Q10: Beyond its use as a pH indicator and in membrane studies, what other applications does 6-CF have in biological research?
A10: 6-CF has found applications in various areas of biological research, including:
- Monitoring nitric oxide production: In microfluidic devices designed to analyze single cells, 6-CF serves as an internal standard to monitor nitric oxide production in cells like T-lymphocytes [].
- Studying cell-to-cell communication: 6-CF has been utilized to investigate the permeability of gap junctions, which are specialized intercellular channels that facilitate direct communication between adjacent cells [].
- Developing fluorescent aptasensors: 6-CF-labeled aptamers are employed in developing sensors for detecting specific molecules, leveraging the change in fluorescence signal upon target binding [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
